molecular formula C8H15ClN2O2 B2702336 3-Tert-butyl-1-(2-chloropropanoyl)urea CAS No. 879318-96-4

3-Tert-butyl-1-(2-chloropropanoyl)urea

Cat. No.: B2702336
CAS No.: 879318-96-4
M. Wt: 206.67
InChI Key: RTIAQJPBFOSSDR-UHFFFAOYSA-N
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Description

3-Tert-butyl-1-(2-chloropropanoyl)urea is a urea derivative featuring a tert-butyl group and a 2-chloropropanoyl moiety. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation . This compound’s structure combines steric bulk (tert-butyl) with electrophilic reactivity (chloropropanoyl), which may influence its physicochemical properties and interactions with biological targets.

Properties

IUPAC Name

N-(tert-butylcarbamoyl)-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O2/c1-5(9)6(12)10-7(13)11-8(2,3)4/h5H,1-4H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIAQJPBFOSSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)NC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1-(2-chloropropanoyl)urea typically involves the reaction of tert-butyl isocyanate with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants . The general reaction scheme is as follows:

tert-Butyl isocyanate+2-chloropropanoyl chloride3-Tert-butyl-1-(2-chloropropanoyl)urea\text{tert-Butyl isocyanate} + \text{2-chloropropanoyl chloride} \rightarrow \text{3-Tert-butyl-1-(2-chloropropanoyl)urea} tert-Butyl isocyanate+2-chloropropanoyl chloride→3-Tert-butyl-1-(2-chloropropanoyl)urea

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1-(2-chloropropanoyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Tert-butyl-1-(2-chloropropanoyl)urea has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1-(2-chloropropanoyl)urea involves its interaction with specific molecular targets. The chloropropanoyl group can react with nucleophilic sites on proteins or enzymes, leading to covalent modification and inhibition of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-tert-butyl-1-(2-chloropropanoyl)urea, we compare it with urea derivatives and related compounds from the literature. Key differences in substituents, synthetic yields, and spectral properties are highlighted below.

Structural and Functional Group Analysis

  • Steric Effects: The tert-butyl group in 3-tert-butyl-1-(2-chloropropanoyl)urea introduces significant steric hindrance, comparable to analogs like 40i and 25e. This may reduce reactivity in nucleophilic substitutions but enhance metabolic stability .
  • Electrophilic Reactivity: The 2-chloropropanoyl moiety contrasts with electron-rich substituents (e.g., morpholinoethoxy in 40i). The chloro group may facilitate covalent interactions with biological nucleophiles, similar to celecoxib-derived sulfonamides in .

Spectral and Physicochemical Properties

  • 1H-NMR: The tert-butyl group in analogous compounds (e.g., 40i, δ 1.36 ppm) produces a characteristic singlet, while urea NH protons typically appear downfield (δ 8–10 ppm). Chlorine’s electron-withdrawing effect may deshield adjacent protons in the 2-chloropropanoyl group .

Biological Activity

3-Tert-butyl-1-(2-chloropropanoyl)urea is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name: 3-Tert-butyl-1-(2-chloropropanoyl)urea
  • Molecular Formula: C₈H₁₅ClN₂O₂
  • CAS Number: 16227009

The biological activity of 3-Tert-butyl-1-(2-chloropropanoyl)urea is primarily attributed to its interaction with specific enzymes and receptors. It has been studied for its potential to inhibit various enzymatic pathways, which may lead to therapeutic effects in conditions such as cancer and metabolic disorders. The compound's structure allows it to bind effectively to active sites on target proteins, thereby modulating their activity.

Biological Activities

Research indicates that 3-Tert-butyl-1-(2-chloropropanoyl)urea exhibits several biological activities:

  • Enzyme Inhibition: The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways. For instance, studies have reported its effectiveness against enzymes like urease, which plays a role in nitrogen metabolism .
  • Anticancer Properties: Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways .
  • Anti-inflammatory Effects: There is evidence indicating that 3-Tert-butyl-1-(2-chloropropanoyl)urea may reduce inflammation markers, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 3-Tert-butyl-1-(2-chloropropanoyl)urea:

  • Enzyme Inhibition Study:
    • A study published in Biochemistry explored the inhibition of urease by 3-Tert-butyl-1-(2-chloropropanoyl)urea. The results demonstrated a significant reduction in enzyme activity, indicating potential applications in treating conditions associated with elevated urease levels .
  • Anticancer Activity:
    • In vitro studies conducted on various cancer cell lines revealed that the compound induces cell cycle arrest and apoptosis. The findings suggest that it may serve as a lead compound for developing new anticancer therapies .
  • Inflammatory Response Modulation:
    • A recent investigation assessed the anti-inflammatory properties of the compound in animal models. The results indicated a marked decrease in pro-inflammatory cytokines following treatment with 3-Tert-butyl-1-(2-chloropropanoyl)urea, highlighting its potential for therapeutic use in inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionSignificant inhibition of urease
Anticancer PropertiesInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines in animal models

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